Cas no 2639437-29-7 (Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate)

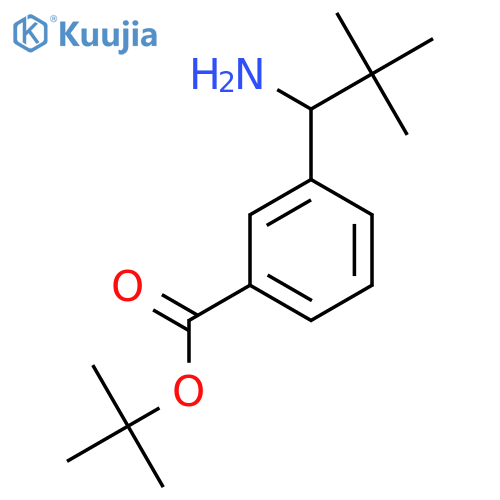

2639437-29-7 structure

商品名:Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 2639437-29-7

- EN300-27730847

- tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate

- Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate

-

- インチ: 1S/C16H25NO2/c1-15(2,3)13(17)11-8-7-9-12(10-11)14(18)19-16(4,5)6/h7-10,13H,17H2,1-6H3

- InChIKey: HCCVRJTVZYEQGE-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC=CC(=C1)C(C(C)(C)C)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 263.188529040g/mol

- どういたいしつりょう: 263.188529040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 52.3Ų

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730847-5.0g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-27730847-1.0g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 1.0g |

$1185.0 | 2025-03-19 | |

| Enamine | EN300-27730847-2.5g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 2.5g |

$2324.0 | 2025-03-19 | |

| Enamine | EN300-27730847-0.25g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 0.25g |

$1090.0 | 2025-03-19 | |

| Enamine | EN300-27730847-10.0g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-27730847-10g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 10g |

$5099.0 | 2023-09-10 | ||

| Enamine | EN300-27730847-0.05g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 0.05g |

$996.0 | 2025-03-19 | |

| Enamine | EN300-27730847-0.1g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-27730847-0.5g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 | |

| Enamine | EN300-27730847-5g |

tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate |

2639437-29-7 | 5g |

$3438.0 | 2023-09-10 |

Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2639437-29-7 (Tert-butyl 3-(1-amino-2,2-dimethylpropyl)benzoate) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬